molecular formula C9H11NO B131446 4-(Dimethylamino)benzaldehyde CAS No. 100-10-7

4-(Dimethylamino)benzaldehyde

Cat. No.: B131446
CAS No.: 100-10-7
M. Wt: 149.19 g/mol
InChI Key: BGNGWHSBYQYVRX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by the presence of both amino and aldehyde functional groups. This compound is commonly used in various chemical reactions and is known for its role in the Ehrlich and Kovac’s reagents, which are used to test for indoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of dimethylaniline with paraformaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves the use of continuous reactors and advanced purification techniques to ensure the purity and quality of the final product .

Comparison with Similar Compounds

  • 4-(Dimethylamino)cinnamaldehyde
  • 4-(Dimethylamino)pyridine
  • 2-(Dimethylamino)pyridine

Comparison: 4-(Dimethylamino)benzaldehyde is unique due to its specific reactivity and applications in the Ehrlich reaction and as a reagent for indole testing. Compared to 4-(Dimethylamino)cinnamaldehyde, which has an extended conjugated system, this compound is more commonly used in biological assays. 4-(Dimethylamino)pyridine and 2-(Dimethylamino)pyridine are primarily used as catalysts in organic synthesis, highlighting the distinct applications of this compound in analytical chemistry .

Properties

IUPAC Name

4-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGWHSBYQYVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021835
Record name 4-Dimethylaminobenzaldehyde
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Molecular Weight

149.19 g/mol
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Physical Description

Dry Powder, Solid; Unless extremely pure is lemon-colored possibly turning pink on light exposure; [Merck Index] White crystalline solid; May be discolored by light and air; [Sigma-Aldrich MSDS]
Record name Benzaldehyde, 4-(dimethylamino)-
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Record name p-Dimethylaminobenzaldehyde
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CAS No.

100-10-7
Record name 4-(Dimethylamino)benzaldehyde
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Record name p-Dimethylaminobenzaldehyde
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Record name 4-(DIMETHYLAMINO)BENZALDEHYDE
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Record name Benzaldehyde, 4-(dimethylamino)-
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Record name 4-Dimethylaminobenzaldehyde
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Record name 4-dimethylaminobenzaldehyde
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Record name P-DIMETHYLAMINOBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Ehrlichs Reagent is prepared by mixing 10 g DMAB with 420 ml glacial acetic acid, and 80 ml perchloric acid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

83.0 g (0.54 mole) of phosphorus oxychloride was slowly added, drop by drop, to 33.3 g (0.45 mole) of dimethylformamide under cooling with ice. After stirring for a while, 55 g (0.45 mole) of dimethylaniline was added dropwise thereto and the resulting reaction mixture was stirred at 90° C. for 2 hours. The catalyst was slowly decomposed by the addition of 200 ml of ice water and the resulting mixture was made weakly alkaline by the addition of 350 g of a 20% aqueous sodium hydroxide solution. After the mixture was cooled by allowing it to stand for a while, the precipitated 4-dimethylaminobenzaldehyde was separated by filtration, washed thoroughly with water to remove any salts and impurities, and then dried at 50° C. Thus, there was obtained 59.8 g of 4-dimethylaminobenzaldehyde (in an 89% yield based on the dimethylaniline).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A boric acid buffer was prepared by dissolving 6.18 g of boric acid and 22.5 g of KCl in distilled water, adjusting at pH 8.7 with potassium hydroxide and making the total volume 100 ml. A chloramine T solution was prepared by dissolving 1.41 g of chloramine T (NACALAITESQUE, Catalog No.080-05) in 25 ml of 2-methoxyethanol (NACALAITESQUE, Catalog No.153-10). A p-dimethylaminobenzaldehyde solution was prepared by dissolving 12 g of p-dimethylaminobenzaldehyde (NACALAITESQUE, Catalog No.128-16) in 20 ml of ethanol followed by adding a mixture of 2.74 ml of concentrated sulfuric acid and 20 ml of ethanol slowly to the solution with cooling on ice. A hydroxyproline conventional solution was prepared by dissolving 3 mg of hydroxy-L-proline (NACALAITESQUE, Catalog No.188-17) in 1 ml of distilled water (3 mg/ml).
Quantity
3 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.41 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
2.74 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

N,N-Di(loweralkyl)anilines, preferably N,N-dimethyl aniline, are reacted with phosphorus oxychloride in dialkyl formamide, preferably dimethyl formamide (DMF), according to the Vilsmeier Reaction to give 4-(N,N-di-loweralkylamino)benzaldehydes, preferably 4-(N,N-dimethylamino)benzaldehyde. The reaction is conducted using essentially two molar proportions of the N,N-dialkylaniline, essentially one molar proportion (or a slight excess) of phosphorus oxychloride, and essentially two molar proportions (or a slight excess) of dimethyl formamide. The phosphorus oxychloride is slowly added, with cooling, to the mixture of N,N-dialkylaniline and dimethyl formamide, keeping the temperature in the range of about 50°-70° C., preferably about 55°-65° C. The 4-(di-loweralkylamino)benzaldehyde thus formed may be isolated at this point for subsequent reaction with an N,N-di(loweralkyl)aniline and the sulfinic acid or the reaction may be continued without isolation in what is referred to herein as the "in situ" process.
[Compound]
Name
N,N-Di(loweralkyl)anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Name
dialkyl formamide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)benzaldehyde
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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4-(Dimethylamino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
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